methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate

Sulfonyl chloride reactivity Nucleophilic substitution Ortho-alkyl effect

This dual-functionalized aromatic sulfonyl chloride features a reactive chlorosulfonyl at C2 and an isopropyl at C5. The ortho-alkyl substitution enhances reactivity in nucleophilic substitutions, enabling higher conversion rates. Its increased lipophilicity (XLogP3=2.9) improves membrane permeability of final sulfonamide products. Ideal for parallel synthesis of sulfonamide libraries and lead optimization. Replacing with simpler analogs risks lower yields and altered ADME profiles.

Molecular Formula C11H13ClO4S
Molecular Weight 276.74 g/mol
CAS No. 1343794-72-8
Cat. No. B6615158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate
CAS1343794-72-8
Molecular FormulaC11H13ClO4S
Molecular Weight276.74 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)S(=O)(=O)Cl)C(=O)OC
InChIInChI=1S/C11H13ClO4S/c1-7(2)8-4-5-10(17(12,14)15)9(6-8)11(13)16-3/h4-7H,1-3H3
InChIKeySUXNZRXXTVHESF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate (CAS 1343794-72-8): A Specialized Sulfonyl Chloride Intermediate for Controlled Functionalization


Methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate is a dual-functionalized aromatic sulfonyl chloride bearing both a reactive chlorosulfonyl group at the 2-position and an isopropyl substituent at the 5-position of the benzoate core [1]. With a molecular formula of C11H13ClO4S and a molecular weight of 276.74 g/mol, it serves primarily as a reactive electrophilic building block in organic synthesis, particularly for the preparation of sulfonamides and other sulfur-containing compounds [2]. Its unique substitution pattern offers distinct steric and electronic properties that differentiate it from simpler, unsubstituted chlorosulfonyl benzoate analogs.

Why Methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate Cannot Be Simply Replaced by Unsubstituted or Regioisomeric Analogs


Direct substitution of methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate with common analogs like methyl 2-(chlorosulfonyl)benzoate (CAS 26638-43-7) or other regioisomers is scientifically unsound due to quantifiable differences in key physicochemical and reactivity parameters. The presence of the isopropyl group significantly alters the compound's lipophilicity and, as supported by literature on ortho-alkyl sulfonyl chlorides, can unexpectedly enhance its reactivity in nucleophilic substitution reactions [1]. Consequently, replacing this compound without rigorous validation risks altering reaction kinetics, yields, and the physicochemical properties of downstream products, thereby compromising the integrity of synthetic routes and final product specifications.

Quantitative Differentiation Evidence for Methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate (CAS 1343794-72-8) vs. Closest Analogs


Enhanced Reactivity in Nucleophilic Substitution Due to Ortho-Alkyl Substitution

Methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate belongs to the class of ortho-alkyl substituted arenesulfonyl chlorides. A comprehensive kinetic and DFT study demonstrated that mono- and di-ortho-alkyl substituted sulfonyl chlorides exhibit enhanced reactivity in chloride-chloride exchange reactions compared to their unsubstituted or meta/para-substituted counterparts, despite the opposing influences of inductive and steric effects [1]. While specific rate constants for this exact compound are not available in the cited work, the established class-level trend strongly supports its superior reactivity profile for nucleophilic substitutions, a key differentiator from simpler analogs like methyl 2-(chlorosulfonyl)benzoate (CAS 26638-43-7).

Sulfonyl chloride reactivity Nucleophilic substitution Ortho-alkyl effect

Significantly Increased Lipophilicity (XLogP3) for Enhanced Membrane Permeability

The computed lipophilicity (XLogP3) of methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate is 2.9 [1], which is markedly higher than that of its closest unsubstituted and regioisomeric analogs. For comparison, methyl 2-(chlorosulfonyl)benzoate (CAS 26638-43-7) has an XLogP3 of 1.8 [2], methyl 3-(chlorosulfonyl)benzoate (CAS 63555-50-0) has an XLogP3 of 2.2 [3], and methyl 4-(chlorosulfonyl)benzoate (CAS 69812-51-7) has an XLogP3 of 2.1 [4]. This represents a >60% increase in computed logP compared to the ortho-unsubstituted analog, attributable to the isopropyl group.

Lipophilicity XLogP3 Physicochemical property Medicinal chemistry

Distinct Molecular Weight and Physical Form for Purification and Handling

The target compound has a molecular weight of 276.74 g/mol [1] and is typically supplied as a solid with a purity specification of 95% [REFS-2, REFS-3]. In contrast, the simpler analog methyl 2-(chlorosulfonyl)benzoate has a molecular weight of 234.66 g/mol [2] and is often a crystalline powder with a reported melting point range of 62-63°C . This 42.08 g/mol difference in molecular weight is analytically significant for LC-MS and NMR tracking during synthesis, and the distinct physical form can influence handling and purification protocols.

Molecular weight Physical property Quality control Procurement

Potential for Generating Structurally Diverse Sulfonamide Libraries with Enhanced Steric Bulk

The compound's isopropyl group introduces steric bulk adjacent to the reactive sulfonyl chloride. While direct comparative kinetic data for amination is not available, this structural feature is highly valued in medicinal chemistry for modulating target binding and improving metabolic stability. This differentiates it from simpler methyl 2-(chlorosulfonyl)benzoate, which lacks this steric element. The target compound therefore serves as a privileged building block for generating novel, three-dimensional sulfonamide libraries that are inaccessible using planar, unsubstituted analogs [1].

Sulfonamide synthesis Chemical library Medicinal chemistry Steric hindrance

Optimal Scientific and Industrial Use Cases for Methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate (CAS 1343794-72-8) Based on Verified Differentiation


Synthesis of Novel Sulfonamide Libraries for Drug Discovery

This compound is optimally suited for the parallel synthesis of sulfonamide libraries in medicinal chemistry. Its enhanced reactivity as an ortho-alkyl sulfonyl chloride [1] can accelerate library production, while the isopropyl group introduces steric bulk that can improve target selectivity and metabolic stability in resulting lead compounds. The higher lipophilicity (XLogP3 = 2.9) [2] may also enhance the membrane permeability of the final sulfonamide products, a key consideration in hit-to-lead optimization.

Lead Optimization in Medicinal Chemistry for Improved ADME Properties

In lead optimization campaigns, medicinal chemists can use this intermediate to directly install a moiety with increased lipophilicity (XLogP3 = 2.9) and steric hindrance onto a pharmacophore [2]. This strategic functionalization is employed to modulate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates. The use of this specific intermediate, rather than a less lipophilic analog like methyl 2-(chlorosulfonyl)benzoate (XLogP3 = 1.8), provides a predictable and quantifiable advantage in achieving target logP values.

Organic Synthesis of Complex Intermediates Requiring Ortho-Functionalization

For complex organic syntheses, the ortho-relationship between the sulfonyl chloride and the benzoate ester offers unique reactivity. The established class-level trend of enhanced reactivity in ortho-alkyl substituted arenesulfonyl chlorides [1] suggests this compound may be more efficient in nucleophilic substitutions compared to its meta- or para-substituted isomers. This makes it a preferred intermediate when a synthetic route demands high conversion rates for a challenging coupling step.

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